

Summary of 5,7-Dimethoxyflavone Mechanisms & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 5,7-Dimethoxyflavone

CAS No.: 21392-57-4

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Therapeutic Area	Proposed Mechanism of Action	Key Targets / Pathways Identified	Experimental Models & Doses	Key Quantitative Findings
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| Neuroprotection & Alzheimer's Disease [1] [2] | - Modulates neurotransmitters

- Reduces neuroinflammation
- Reduces amyloid-beta plaques
- Increases BDNF | **Targets:** GABAA receptor subunits (GABRA1, GABRG2), serotonin receptors (5-HT2A, 5-HT2C) [1] [2] | **Pathways:** Anti-inflammatory; BDNF upregulation | **Model:** LPS-induced memory impairment in mice [1] [2] | **Dose:** 10, 20, 40 mg/kg for 21 days [1] [2] | - Improved spatial memory and reduced anxiety [1]
- ↓ Aβ, IL-1β, IL-6, TNF-α [1]
- ↑ BDNF levels (DMF-treated groups) [1] | | **Sarcopenia & Sarcopenic Obesity** [3] [4] | - Enhances mitochondrial biogenesis and function
- Promotes muscle protein synthesis
- Suppresses muscle protein degradation
- Induces browning of white fat | **Target:** PGC-1α [3] [4] | **Pathways:** PI3K/Akt/mTOR (synthesis); FoxO3 (degradation) [3] [4] | **Models:** • Aged mice (18-month-old) [4] • HFD-induced obese mice [3] | **Dose:** 25 & 50 mg/kg for 8 weeks [3] [4] | - ↑ Grip strength, exercise endurance, muscle mass [3] [4]
- ↑ Mitochondrial biogenesis genes (PGC-1α, NRF1, TFAM) [4]
- ↓ TNF-α, IL-6 in serum and muscle [4] | | **Cancer (HCC & Breast)** [5] [6] | - Inhibits HCC progression via gut-liver axis
- Enhances anti-tumor immunity

- Inhibits key cancer enzymes | **Targets:** NF- κ B/CCL2 pathway (HCC) [5]; COX-2, Kinase activity (Breast Cancer) [6] **Other:** \uparrow *Akkermansia muciniphila* & CD8+ T cell infiltration [5] | **Models:** • DEN/CCl4-induced HCC in mice [5] • *In silico* analysis (Breast Cancer) [6] **Dose (HCC):** 40 & 80 mg/kg [5] | - \downarrow Tumor number & size, improved liver function (HCC) [5]
- High binding affinity to COX-2 (*in silico*) [6] | | **Type 1 Diabetes** [7] | - Antioxidant effect
- Protects pancreatic β -cells | **Mechanism:** \uparrow GSH, Vitamin C, Vitamin E, Ceruloplasmin [7] | **Model:** STZ-induced diabetic rats [7] **Dose:** 50 & 100 mg/kg for 2 months [7] | - \downarrow Blood glucose & glycosylated hemoglobin [7]
- \uparrow Insulin, C-peptide [7]
- Improved pancreatic β -cell integrity [7] | | **Metabolic Stability & Bioavailability** [8] | - Inhibits cytochrome P450 enzymes and BCRP transporter | **Targets:** CYP3As, BCRP/ABCG2 [8] | *In vitro* and *in vivo* models [8] | - Potential to increase bioavailability of co-administered drugs [8] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

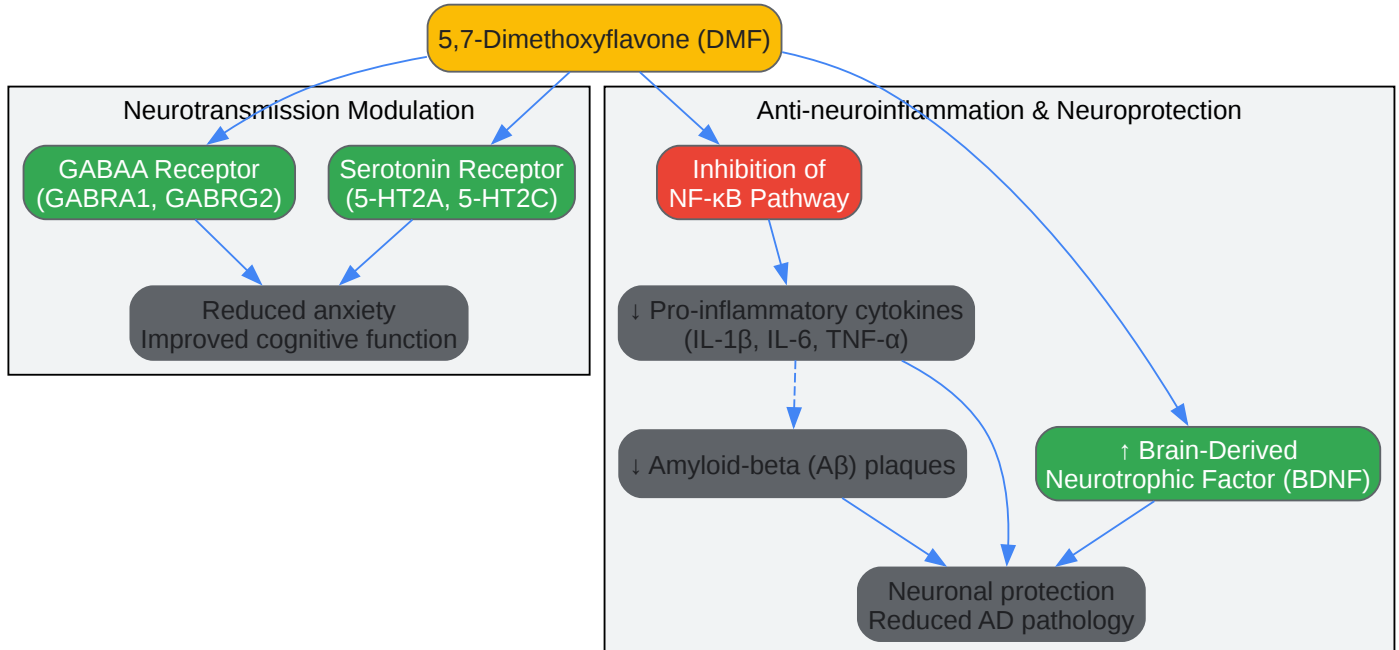
- **In Silico Target Prediction and Molecular Docking** [1] [2] [6]: These studies used computational models to predict protein targets. Methods included:
 - **Ligand-based and Proteochemometric (PCM) models** trained on bioactivity data from public databases (KEGG, UniProt, ChEMBL) [1] [2].
 - **Molecular Docking** performed with software like PyRx and AutoDock Vina to simulate binding interactions and calculate binding affinities (in kcal/mol) [1] [6].
 - **Molecular Dynamics Simulation** using CABS-flex 2.0 to assess the stability of the compound-target complex [6].
- **In Vivo Animal Models:** The following protocols were used to model human diseases:
 - **Neuroinflammation & Memory Impairment:** Mice were induced with LPS and assessed using the Morris Water Maze (MWM) and Open Field Test (OFT) [1] [2].
 - **Sarcopenia:** Naturally aged (18-month-old) mice were used to study age-related muscle loss [4].
 - **Sarcopenic Obesity:** Mice were fed a High-Fat Diet (HFD) for 6-14 weeks to induce obesity coupled with muscle loss [3].
 - **Hepatocellular Carcinoma (HCC):** A mouse model was induced with a single injection of diethylnitrosamine (DEN) followed by weekly promotions with carbon tetrachloride (CCl4) for 12 weeks [5].

- **Type 1 Diabetes:** Rats were induced with a single intraperitoneal injection of streptozotocin (STZ) [7].
- **Molecular Biology Techniques:**
 - **Gene Expression Analysis:** RT-PCR and RNA-Seq transcriptome analysis were used to measure mRNA expression levels of target genes [1] [3] [4].
 - **Protein Analysis:** Western blot and ELISA were standardly used to measure protein phosphorylation, levels of cytokines (e.g., TNF- α , IL-6), and other factors like BDNF and A β [1] [3] [4].
 - **Histopathological Examination:** Tissues (e.g., pancreas, muscle, liver) were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation [5] [7].
 - **Gut Microbiota Analysis:** 16S rRNA sequencing was performed on fecal samples to analyze microbial composition. Fecal microbiota transplantation (FMT) was used to confirm causal roles [5].

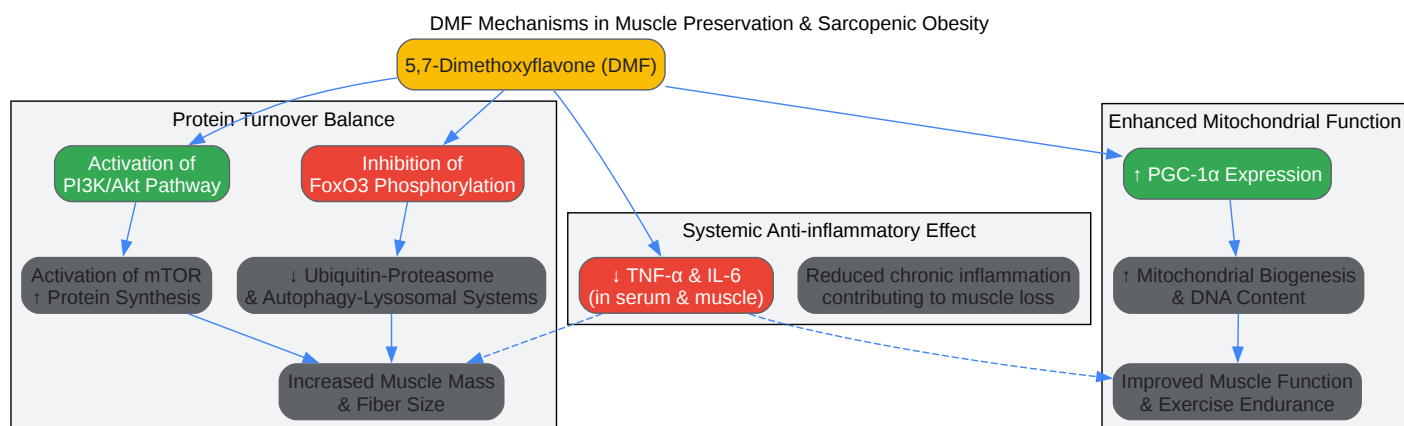
Mechanism of Action Visualizations

The following diagrams illustrate the core mechanisms of action of DMF in neuroprotection and muscle preservation, integrating the key findings from the search results.

5,7-Dimethoxyflavone (DMF) Neuroprotective Mechanisms



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Conclusion for Researchers

In summary, the current body of research positions **5,7-Dimethoxyflavone** as a promising multi-target therapeutic candidate. Its efficacy spans neurodegenerative, metabolic, muscular, and oncological diseases, primarily mediated through:

- **Anti-inflammatory Action:** Consistent inhibition of NF-κB and reduction of key pro-inflammatory cytokines [1] [4] [5].
- **Mitochondrial Enhancement:** Potent upregulation of PGC-1α, improving energy metabolism in muscle and fat [3] [4].
- **Neurotransmitter Modulation:** Interaction with GABAergic and serotonergic systems to improve cognitive function and mood [1] [2].
- **Direct Anti-tumor Effects:** Inhibition of key pathways like NF-κB/CCL2 and modulation of the gut microbiome to enhance immune response [5] [6].

A key consideration for drug development is its additional role as an inhibitor of cytochrome P450 enzymes and the BCRP transporter, which may significantly influence the pharmacokinetics and bioavailability of DMF itself or co-administered drugs [8].

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